An In-depth Technical Guide on 3-Isopropyl-4-methoxybenzoyl Chloride: A Core Component in Modern Synthesis
An In-depth Technical Guide on 3-Isopropyl-4-methoxybenzoyl Chloride: A Core Component in Modern Synthesis
This guide provides a comprehensive technical overview of 3-isopropyl-4-methoxybenzoyl chloride, a pivotal reagent in contemporary organic synthesis and pharmaceutical development. We will explore its chemical architecture, physical characteristics, synthesis protocols, and reactivity patterns, with a special emphasis on its role in the creation of novel therapeutic agents.
Fundamental Profile of 3-Isopropyl-4-methoxybenzoyl Chloride
3-Isopropyl-4-methoxybenzoyl chloride is a substituted aromatic acyl chloride. Its molecular framework is distinguished by an isopropyl group at the C3 position and a methoxy group at the C4 position of the benzoyl chloride core. This specific arrangement of functional groups confers distinct electronic and steric properties, rendering it a highly valuable building block for the introduction of the 3-isopropyl-4-methoxybenzoyl moiety into diverse molecular scaffolds. This structural motif is of significant interest in medicinal chemistry, appearing in numerous biologically active compounds.
Key Identifiers:
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Chemical Name: 3-Isopropyl-4-methoxybenzoyl chloride
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CAS Number: 21650-01-1
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Molecular Formula: C₁₁H₁₃ClO₂
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Molecular Weight: 212.67 g/mol
Caption: Chemical structure of 3-Isopropyl-4-methoxybenzoyl chloride.
Physicochemical Characteristics
A thorough understanding of a compound's physical and chemical properties is essential for its effective application in synthesis and for ensuring laboratory safety.
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Boiling Point | 289.3 °C (Predicted) |
| Density | 1.1 g/cm³ (Predicted) |
| Solubility | Reacts with water; Soluble in common organic solvents (e.g., dichloromethane, ether) |
| Stability | Moisture-sensitive; stable under inert, dry conditions |
Note: Predicted values are based on computational models and should be considered as estimates.
Synthesis and Mechanistic Considerations
The preparation of 3-isopropyl-4-methoxybenzoyl chloride is most commonly achieved by the chlorination of the corresponding carboxylic acid, 3-isopropyl-4-methoxybenzoic acid. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically employed for this transformation.[1]
Generalized Synthesis Workflow:
Caption: Workflow for the synthesis of 3-isopropyl-4-methoxybenzoyl chloride.
Detailed Experimental Protocol:
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Reaction Setup: A solution of 3-isopropyl-4-methoxybenzoic acid in an anhydrous solvent (e.g., dichloromethane or toluene) is prepared in a flask equipped with a reflux condenser and an inert gas inlet.
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Addition of Chlorinating Agent: Thionyl chloride (or oxalyl chloride) is added dropwise to the solution, often at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be used to facilitate the reaction.[1][2]
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Reaction Progression: The mixture is heated to reflux and maintained until the reaction is complete, which is typically indicated by the cessation of gas evolution (HCl and SO₂).
-
Work-up and Purification: The excess chlorinating agent and solvent are removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 3-isopropyl-4-methoxybenzoyl chloride.
Mechanistic Insight: The reaction proceeds through a nucleophilic acyl substitution. The carboxylic acid oxygen attacks the electrophilic sulfur of thionyl chloride, leading to the formation of a reactive intermediate that subsequently eliminates sulfur dioxide and a chloride ion to form the acyl chloride. The anhydrous conditions are crucial to prevent the hydrolysis of the product back to the carboxylic acid.[3]
Spectroscopic Profile
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.8-4.0 ppm), and the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups).
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¹³C NMR: The carbon spectrum will display a characteristic peak for the carbonyl carbon of the acyl chloride in the downfield region (typically >160 ppm), along with signals for the aromatic, methoxy, and isopropyl carbons.
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Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 1770-1815 cm⁻¹ is characteristic of the C=O stretch of the acyl chloride functionality.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a fragmentation pattern that can provide further structural confirmation.
Reactivity and Synthetic Utility
As a reactive acylating agent, 3-isopropyl-4-methoxybenzoyl chloride readily participates in nucleophilic acyl substitution reactions.[5]
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Esterification: Reacts with alcohols in the presence of a base to form esters.[6]
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Amidation: Reacts with primary and secondary amines to yield amides.
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Friedel-Crafts Acylation: Undergoes reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.[7]
Role in Drug Discovery: The 3-isopropyl-4-methoxybenzoyl moiety is a key pharmacophore in various drug candidates. Its incorporation can influence binding affinity to biological targets and modulate pharmacokinetic properties. For example, related methoxybenzoyl chlorides are used in the synthesis of derivatives with potential anti-cancer and anti-HIV activity.[5][8]
Illustrative Role in a Signaling Pathway:
Caption: A conceptual diagram of a drug candidate's interaction with a biological target.
Safety and Handling
3-Isopropyl-4-methoxybenzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[9][10][11]
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[9][11]
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Handling: Avoid contact with skin and eyes, and prevent inhalation of vapors.[9][12] In case of exposure, rinse the affected area with plenty of water.[12][13]
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place, away from moisture and incompatible substances like water, strong bases, and alcohols.[9][14][15]
-
Fire: It is a combustible material. Use CO₂, dry chemical, or alcohol-resistant foam for extinguishing fires.[14]
Conclusion
3-Isopropyl-4-methoxybenzoyl chloride is a versatile and valuable reagent in organic synthesis, with significant applications in the pharmaceutical industry. Its unique substitution pattern provides a useful tool for medicinal chemists to fine-tune the properties of drug candidates. A comprehensive understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development.
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Please note that the following is a representative list of authoritative sources. Direct access to some of these may require subscriptions to scientific journals or databases.
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